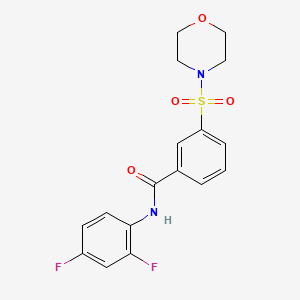

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

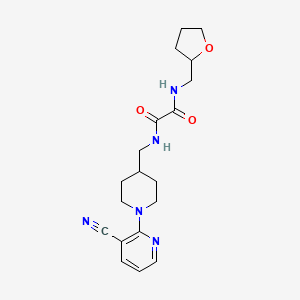

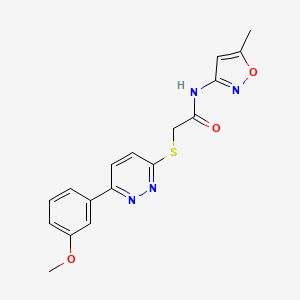

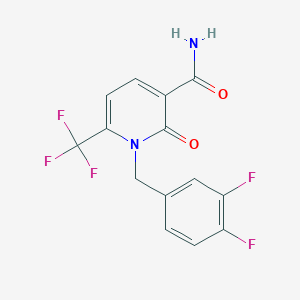

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide, also known as Difopein, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of platelet-derived growth factor (PDGF) and has shown promising results in preclinical studies for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Antifungal Applications

Research has revealed that derivatives similar to N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide, specifically N-Benzoyl-N'-dialkylthiourea derivatives and their cobalt(III) complexes, have been synthesized and characterized, showing promising antifungal activity against major pathogens responsible for significant plant diseases such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb. This underscores the potential utility of these compounds in agricultural and plant pathology research to develop novel antifungal agents (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).

Antipathogenic Properties

A number of acylthioureas, related in structure to this compound, have been synthesized and shown to exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. These findings are critical for the development of new antimicrobial agents with potential applications in treating bacterial infections that are resistant to traditional antibiotics due to their biofilm formation (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Synthesis and Characterization for Material Science

In the realm of material science, compounds with structural similarities to this compound have been synthesized and characterized, providing insights into their potential applications in developing new materials. For instance, soluble polyimides synthesized from diamines and aromatic tetracarboxylic dianhydrides, similar in synthetic approach to the mentioned compound, have shown solubility in various organic solvents and exhibit high thermal stability, making them candidates for advanced materials in electronics and aerospace industries (Y. Imai, N. Maldar, & M. Kakimoto, 1984).

Enhancing Synthetic Methodologies

Research on the synthesis of biodegradable polyesteramides with pendant functional groups, employing derivatives of morpholine-2,5-dione, demonstrates the versatility of morpholine derivatives in enhancing synthetic methodologies for producing polymers with specific functionalities. These developments are crucial for the pharmaceutical and biomedical sectors, especially in the synthesis of targeted drug delivery systems and biocompatible materials (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c18-13-4-5-16(15(19)11-13)20-17(22)12-2-1-3-14(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPRPAJUKUOEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)

![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)

![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)

![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)

![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)

![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)

![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)